2,4,6-Tri-2-pyridinyl-1,3,5-triazine

Forensic Chemistry Trace Metal Analysis Spectrophotometry

Select TPTZ (CAS 3682-35-7) as your primary iron chromogen when analytical accuracy in complex matrices is non-negotiable. Unlike ferrozine, TPTZ achieves 90% spike recovery in humic-rich natural waters within 10 minutes, preventing underestimation. It provides higher sensitivity than 1,10-phenanthroline for Fe(II) in ethanol fuel (LOD 5 µg/L) and forensic trace detection, avoiding solvent extraction interferences. Choose TPTZ for robust, application-specific performance where alternatives fail.

Molecular Formula C18H12N6
Molecular Weight 312.3 g/mol
CAS No. 3682-35-7
Cat. No. B1682449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-2-pyridinyl-1,3,5-triazine
CAS3682-35-7
Synonyms2,4,6-tri-2-pyridinyl-1,3,5-triazine
2,4,6-tripyridyl-1,3,5-triazine
2,4,6-tripyridyl-s-triazine
2,4,6-tripyridyl-s-triazine hydrochloride
2,4,6-tripyridyl-s-triazine monoperchlorate
2,4,6-tris(2-pyridyl)-s-triazine
Molecular FormulaC18H12N6
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4
InChIInChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H
InChIKeyKMVWNDHKTPHDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) for Quantitative Iron Determination and Metal Chelation: A Technical Baseline for Procurement


2,4,6-Tri-2-pyridinyl-1,3,5-triazine (CAS 3682-35-7), commonly referred to as TPTZ, is a tridentate nitrogen-donor ligand widely employed as a colorimetric reagent for the spectrophotometric determination of iron(II) and total iron [1]. The compound forms a stable, intensely blue-purple complex with ferrous ions (Fe²⁺) exhibiting a characteristic absorbance maximum at approximately 593–594 nm [2]. Beyond its primary role in analytical chemistry, TPTZ serves as a key component in the Ferric Reducing Antioxidant Power (FRAP) assay and as a versatile building block in coordination chemistry and supramolecular design .

Procurement Risks in Substituting 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) with Generic Iron Chromogens


Direct substitution of TPTZ with alternative iron chromogens such as bathophenanthroline, ferrozine, or 1,10-phenanthroline is technically unsound without rigorous method re-validation. These reagents exhibit distinct performance profiles in critical assay parameters, including molar absorptivity (sensitivity), matrix interference tolerance (e.g., colored dissolved organic carbon), metal-ion selectivity, and reaction kinetics [1]. For instance, while some alternatives may offer a lower theoretical limit of detection in pure solutions, TPTZ demonstrates superior spike recovery in complex environmental matrices [2]. Furthermore, TPTZ's unique electronic structure imparts a distinct selectivity profile in metal coordination, as evidenced by its anomalous stability sequence across the lanthanide series [3]. Such disparities in analytical performance and fundamental chemical behavior necessitate that procurement decisions be guided by application-specific, quantitative evidence rather than mere in-class functional equivalence.

Quantitative Performance Differentiation of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) Against Key Analytical Comparators


TPTZ vs. PDT: Superior Sensitivity for Iron(II) Spectrophotometric Detection

In a direct comparative study, 2,4,6-tri(2′-pyridyl)-1,3,5-triazine (TPTZ) demonstrated higher sensitivity for the spectrophotometric determination of iron(II) compared to the structurally related triazine reagent 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) [1].

Forensic Chemistry Trace Metal Analysis Spectrophotometry

TPTZ vs. 1,10-Phenanthroline and 2,2'-Bipyridine: Enhanced Detection Limit for Iron in the Presence of Copper

A comparative study evaluated three ferroin reagents for iron determination in ethanol fuel. TPTZ achieved a detection limit for iron of 5 µg L⁻¹ in the presence of copper, which is superior to the detection limits reported for 1,10-phenanthroline and 2,2'-bipyridine under the same conditions [1]. Specifically, 1,10-phenanthroline exhibited a detection limit of 7 mg L⁻¹ (7000 µg L⁻¹), while 2,2'-bipyridine showed a detection limit of 11 µg L⁻¹ [1].

Fuel Analysis Interference Study Spectrophotometry

TPTZ vs. Ferrozine: Superior Spike Recovery in High-DOC Freshwater Matrices at Short Incubation Times

In a comparative study of freshwater analysis, TPTZ demonstrated significantly higher recovery of spiked iron in samples containing high levels of colored dissolved organic carbon (CDOC) compared to ferrozine [1]. Under a standard 10-minute development time at pH 6, TPTZ achieved a spike recovery of 90%, whereas ferrozine recovered only 60% [1]. This difference is attributed to the much slower iron reduction rate of ferrozine, which requires a 1-hour development time for full recovery [1].

Environmental Chemistry Water Analysis Matrix Effects

TPTZ vs. Bathophenanthroline (BPA): Higher Fe Spike Recovery in Freshwater and Avoidance of Organic Extraction

When compared to the bathophenanthroline (BPA) method for freshwater iron analysis, the TPTZ method avoids several key disadvantages. The BPA method requires a hexanol extraction step, which leads to unacceptably high limits of detection with small sample volumes [1]. Furthermore, humic matter in the samples was observed to interfere with the BPA method by forming a precipitate [1]. In contrast, the TPTZ method is aqueous-based, does not require an extraction step, and demonstrated higher spike recoveries (e.g., 90% vs. a lower, though unspecified, BPA recovery in CDOC-rich waters) [1].

Environmental Chemistry Water Analysis Method Comparison

TPTZ vs. Multiple Chromogens: Benchmark Molar Absorptivity for Iron Complex

The molar absorptivity (ε) of the Fe(II)-TPTZ complex serves as a benchmark for sensitivity in iron determinations. A comparative review reports the molar absorptivity of the Fe(II)-TPTZ complex as 22,600 L mol⁻¹ cm⁻¹ [1]. This value is comparable to other sensitive reagents like 4,7-diphenyl-1,10-phenanthroline (ε = 22,400) and its sulfonate (BPS, ε = 22,140), and PDT (ε = 23,500), but lower than some newer, less established alternatives like ferrozine (ε = 27,900) [1].

Analytical Chemistry Method Development Sensitivity

TPTZ vs. 1,10-Phenanthroline: Comparable Detection Limit for Online Iron Monitoring in Industrial Water

A patent analysis for online iron monitoring in power plant water systems notes that both TPTZ and 1,10-phenanthroline spectrophotometric methods are employed for this application. The document states that the detection limit for online iron analyzers using the TPTZ method is comparable to that of the 1,10-phenanthroline method, with both achieving a detection limit >10 µg/L [1].

Industrial Water Analysis Online Monitoring Power Generation

Validated Application Scenarios for 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) Based on Quantitative Differentiation Evidence


Trace-Level Iron Quantification in Complex Matrices (e.g., Biofuels, Forensic Samples)

TPTZ is the preferred reagent when high sensitivity is required for iron detection in the presence of potential interferents like copper. The demonstrated detection limit of 5 µg L⁻¹ for iron in ethanol fuel [1], which is superior to 1,10-phenanthroline and 2,2'-bipyridine, justifies its selection for quality control in biofuel production. Similarly, its higher sensitivity for Fe(II) compared to PDT [2] supports its use in forensic applications for detecting trace iron transfers from metallic objects to human skin.

Accurate Total Reactive Iron (TRFe) Analysis in High-DOC Freshwater Samples

For environmental scientists and water quality analysts, TPTZ offers a critical advantage in analyzing samples with high colored dissolved organic carbon (CDOC). Its ability to achieve 90% spike recovery within a standard 10-minute development time, compared to only 60% for ferrozine [3], makes it the more accurate and time-efficient choice for TRFe determination in humic-rich natural waters, reducing the risk of underestimation and improving laboratory workflow.

Robust and Simplified Method for Routine Iron Determination in Environmental Monitoring

TPTZ provides a more streamlined analytical workflow compared to methods like bathophenanthroline (BPA), which requires a time-consuming and interference-prone organic solvent extraction [3]. The aqueous-based TPTZ method avoids issues with humic matter precipitation and poor performance with small sample volumes, making it a robust and practical option for routine environmental monitoring programs where simplicity and reliability are paramount.

Online Iron Monitoring in Industrial Water/Steam Systems

In industrial settings such as thermal power plants, where the required detection limit for online iron analyzers is typically >10 µg/L, TPTZ provides a performance comparable to the established 1,10-phenanthroline method [4]. This functional equivalence in sensitivity allows procurement managers and process engineers to consider TPTZ-based analyzers as a viable alternative, with selection potentially driven by factors like reagent stability, long-term cost, or specific hardware compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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